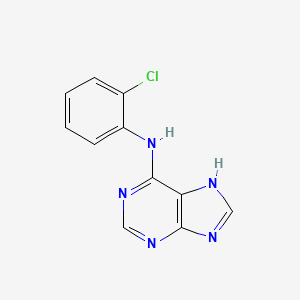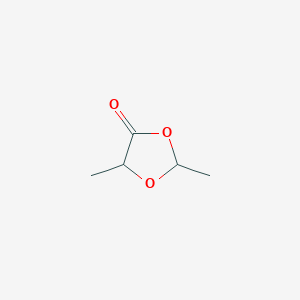
2-(4-Hydroxypyridin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is characterized by the presence of a hydroxyl group (-OH) at the 4-position and an acetic acid group (-CH2COOH) at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxypyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Hydroxypyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 2-(4-oxopyridin-2-yl)acetic acid.
Reduction: Formation of 2-(4-hydroxypyridin-2-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
科学的研究の応用
2-(4-Hydroxypyridin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as metal chelation in the treatment of metal overload disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Hydroxypyridin-2-yl)acetic acid involves its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems.
類似化合物との比較
2-(4-Hydroxypyridin-2-yl)acetic acid can be compared with other similar compounds, such as:
2-(2-Hydroxypyridin-4-yl)acetic acid: Similar structure but with different positioning of the hydroxyl and acetic acid groups.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl group but a different ring structure.
Hydroxypyridinone chelators: Compounds with similar metal chelation properties but different chemical structures.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1227499-21-9 |
|---|---|
分子式 |
C7H7NO3 |
分子量 |
153.14 g/mol |
IUPAC名 |
2-(4-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7NO3/c9-6-1-2-8-5(3-6)4-7(10)11/h1-3H,4H2,(H,8,9)(H,10,11) |
InChIキー |
VYRWTBMVDMNOED-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=CC1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


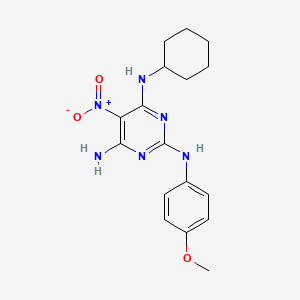
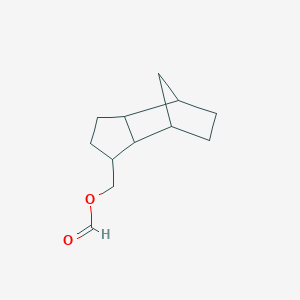


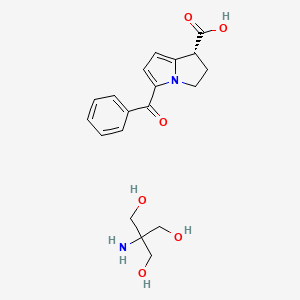
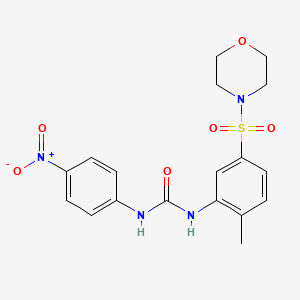
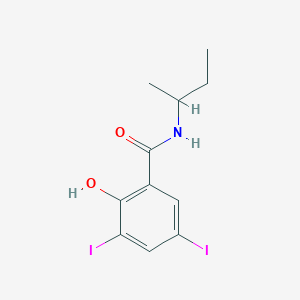
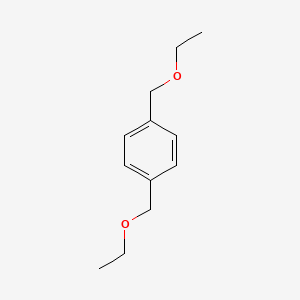
![4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14144533.png)

![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride](/img/structure/B14144551.png)

